molecular formula C18H20N2O4S B329669 ethyl 2-(benzoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

ethyl 2-(benzoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Cat. No.: B329669
M. Wt: 360.4 g/mol
InChI Key: ANPRROGCRKFNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(benzoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzamido group: This step involves the reaction of the thiophene derivative with benzoyl chloride in the presence of a base such as pyridine.

    Addition of the dimethylcarbamoyl group: This is typically done using dimethylcarbamoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(benzoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzamido and dimethylcarbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

ethyl 2-(benzoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ethyl 2-(benzoylamino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate: shares similarities with other thiophene derivatives such as:

Uniqueness

    Structural Features: The presence of both benzamido and dimethylcarbamoyl groups in the same molecule provides unique chemical properties and reactivity.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 2-benzamido-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-5-24-18(23)13-11(2)14(17(22)20(3)4)25-16(13)19-15(21)12-9-7-6-8-10-12/h6-10H,5H2,1-4H3,(H,19,21)

InChI Key

ANPRROGCRKFNFT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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